

# A Comprehensive Efficacy and Mechanism of Action Guide to Telaglenastat (CB-839)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Telaglenastat Hydrochloride |           |
| Cat. No.:            | B3324489                    | Get Quote |

An important clarification for our readers: Telaglenastat is the generic name for the investigational drug also widely known by its developmental code, CB-839. Throughout this guide, both names will be used interchangeably as they refer to the identical molecule, a first-in-class, potent, and selective glutaminase inhibitor. This document serves not as a comparison between two different entities, but as a detailed exposition of the efficacy and experimental basis of this single agent.

Telaglenastat (CB-839) is an orally bioavailable, small molecule inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] By targeting the conversion of glutamine to glutamate, Telaglenastat disrupts a key pathway that many tumors rely on for energy production, biosynthesis, and maintaining redox balance.[2][4] This guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of Telaglenastat, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

## **Mechanism of Action**

Telaglenastat is a selective and reversible allosteric inhibitor of glutaminase. [5][6][7] In many cancer cells, there is an increased uptake and utilization of glutamine, a phenomenon often referred to as "glutamine addiction". Glutaminase catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to  $\alpha$ -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. By inhibiting glutaminase, Telaglenastat effectively blocks this pathway, leading to a depletion of downstream metabolites essential for tumor cell proliferation and survival. [2][8] Preclinical



studies have shown that Telaglenastat treatment leads to reduced levels of glutamate and its downstream metabolites, including the TCA cycle intermediate malate and the amino acid aspartate.[9]



Click to download full resolution via product page

Caption: Mechanism of action of Telaglenastat (CB-839) in a cancer cell.



## **Preclinical Efficacy**

The antitumor activity of Telaglenastat has been demonstrated in a variety of preclinical models, including cell lines and xenografts.

In Vitro Antiproliferative Activity

Telaglenastat has shown potent antiproliferative effects in a range of cancer cell lines, particularly those that exhibit a high dependence on glutamine.

| Cell Line                                    | Cancer Type                      | IC50 (μM)   | Reference |
|----------------------------------------------|----------------------------------|-------------|-----------|
| MDA-MB-231                                   | Triple-Negative Breast<br>Cancer | 0.033       | [1]       |
| Various Triple-<br>Negative Breast<br>Cancer | Triple-Negative Breast<br>Cancer | 0.002 - 0.3 | [8]       |

#### In Vivo Tumor Growth Inhibition

In xenograft models, orally administered Telaglenastat has been shown to suppress tumor growth both as a single agent and in combination with other therapies.

| Xenograft<br>Model | Cancer Type                      | Treatment                                          | Tumor Growth<br>Inhibition (%) | Reference |
|--------------------|----------------------------------|----------------------------------------------------|--------------------------------|-----------|
| TNBC Model         | Triple-Negative<br>Breast Cancer | Telaglenastat<br>(200 mg/kg, p.o.)                 | 61                             | [1]       |
| JIMT-1             | Breast Cancer                    | Telaglenastat<br>(200 mg/kg, p.o.)                 | 54                             | [1]       |
| JIMT-1             | Breast Cancer                    | Telaglenastat<br>(200 mg/kg, p.o.)<br>+ NSC 125973 | 100                            | [1]       |

## **Clinical Efficacy**



Telaglenastat has been evaluated in several clinical trials, primarily in combination with other anticancer agents.

ENTRATA Trial: Telaglenastat with Everolimus in Renal Cell Carcinoma (RCC)

The Phase 2 ENTRATA trial evaluated the combination of Telaglenastat and everolimus in patients with heavily pretreated advanced or metastatic RCC.[4][7]

| Parameter                               | Telaglenast<br>at +<br>Everolimus | Placebo +<br>Everolimus | Hazard<br>Ratio (95%<br>CI) | p-value<br>(one-sided) | Reference  |
|-----------------------------------------|-----------------------------------|-------------------------|-----------------------------|------------------------|------------|
| Median Progression- Free Survival (PFS) | 3.8 months                        | 1.9 months              | 0.64 (0.34-<br>1.20)        | 0.079                  | [4][7][10] |

CANTATA Trial: Telaglenastat with Cabozantinib in Renal Cell Carcinoma (RCC)

The Phase 2 CANTATA trial investigated the combination of Telaglenastat and cabozantinib in patients with metastatic RCC.[11] The addition of Telaglenastat to cabozantinib did not result in a statistically significant improvement in progression-free survival.[11][12]

| Parameter                               | Telaglenast<br>at +<br>Cabozantini<br>b | Placebo +<br>Cabozantini<br>b | Hazard<br>Ratio (95%<br>CI) | p-value | Reference |
|-----------------------------------------|-----------------------------------------|-------------------------------|-----------------------------|---------|-----------|
| Median Progression- Free Survival (PFS) | 9.2 months                              | 9.3 months                    | 0.94 (0.74-<br>1.21)        | 0.653   | [11][12]  |
| Overall<br>Response<br>Rate (ORR)       | 31.2%                                   | 27.8%                         | -                           | -       | [11]      |



#### Phase I Study in Solid Tumors

A Phase 1 dose-escalation and expansion study of Telaglenastat in patients with advanced or metastatic solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg twice daily and demonstrated a manageable safety profile.[13][14]

| Parameter                   | Value | Reference |
|-----------------------------|-------|-----------|
| Disease Control Rate (DCR)  | 43%   | [14]      |
| DCR in RCC                  | 50%   | [14]      |
| Overall Response Rate (ORR) | 5%    | [14]      |

# **Experimental Protocols**

Below are detailed methodologies for key experiments cited in this guide.

In Vitro Antiproliferative Assay



Click to download full resolution via product page

Caption: Workflow for in vitro antiproliferation assay.

#### Methodology:

- Cell Seeding: Breast cancer cell lines were seeded into 96-well plates at an appropriate density.
- Drug Treatment: The following day, cells were treated with a range of concentrations of Telaglenastat (CB-839).
- Incubation: Plates were incubated for 72 hours under standard cell culture conditions.



- Proliferation Measurement: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The resulting data was used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values.[8]

#### In Vivo Xenograft Studies



#### Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.

#### Methodology:

- Tumor Implantation: Human cancer cells (e.g., from a triple-negative breast cancer cell line) were implanted subcutaneously into the flank of immunocompromised mice.
- Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Mice were then randomized into different treatment groups, including a
  vehicle control group.
- Drug Administration: Telaglenastat was administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).
- Monitoring: Tumor volumes and mouse body weights were measured regularly (e.g., twice a week).
- Endpoint: The study continued until tumors in the control group reached a specified maximum size or for a predetermined duration.



 Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.[1]

#### Glutaminase Activity Assay

Methodology: The enzymatic activity of glutaminase was measured in an assay buffer containing 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[1] The inhibition of recombinant human glutaminase (GAC) by Telaglenastat was determined following preincubation.[1]

## Conclusion

Telaglenastat (CB-839) is a promising therapeutic agent that targets a key metabolic vulnerability in a variety of cancers. Its mechanism of action, the inhibition of glutaminase, is well-characterized, and its antitumor effects have been demonstrated in both preclinical and clinical settings. While the combination of Telaglenastat with cabozantinib in the CANTATA trial did not show a significant improvement in progression-free survival in metastatic RCC, the ENTRATA trial did provide proof-of-concept for its activity in combination with everolimus in a heavily pretreated RCC population.[4][7][11][12] Ongoing research continues to explore the potential of Telaglenastat in combination with other therapies and in different cancer types, with the goal of identifying patient populations most likely to benefit from this novel metabolic inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]



- 5. ascopubs.org [ascopubs.org]
- 6. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Efficacy and Mechanism of Action Guide to Telaglenastat (CB-839)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#comparing-the-efficacy-of-telaglenastat-and-cb-839]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com